molecular formula C9H11NO B15260500 2-methyl-2,3-dihydro-1H-isoindol-5-ol

2-methyl-2,3-dihydro-1H-isoindol-5-ol

Cat. No.: B15260500
M. Wt: 149.19 g/mol
InChI Key: HXZIMBUTQKQVQH-UHFFFAOYSA-N
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Description

2-methyl-2,3-dihydro-1H-isoindol-5-ol is a heterocyclic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-isoindol-5-ol can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-methyl-2,3-dihydro-1H-isoindol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1H-isoindol-5-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2,3-dihydro-1H-isoindol-5-amine
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
  • (1H-indol-2-ylmethyl)amine
  • (5-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Uniqueness

2-methyl-2,3-dihydro-1H-isoindol-5-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindol-5-ol

InChI

InChI=1S/C9H11NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,11H,5-6H2,1H3

InChI Key

HXZIMBUTQKQVQH-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)O

Origin of Product

United States

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